molecular formula C11H12N2O B12901585 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 50847-16-0

1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No.: B12901585
CAS No.: 50847-16-0
M. Wt: 188.23 g/mol
InChI Key: CYJRXKYYVJRBHV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents and functional materials.

Preparation Methods

The synthesis of 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the reaction of 2,4-dimethylpyrazole with an appropriate pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyridine ring system .

Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This approach reduces the reaction time and minimizes the formation of unwanted byproducts .

Chemical Reactions Analysis

1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s anticancer activity is often attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of methyl groups, which contribute to its distinct reactivity and biological activities.

Biological Activity

1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone (CAS Number: 157466-20-1) is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}N2_2O. The structure features a pyrazolo[1,5-a]pyridine core substituted with a ketone group at the ethanone position. This structural arrangement is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that pyrazolo derivatives exhibit notable antimicrobial properties. In particular, compounds with the pyrazolo[1,5-a]pyridine scaffold have shown effectiveness against various bacterial strains. For instance, a study highlighted the synthesis of several pyrazolo derivatives and their evaluation for antibacterial and antibiofilm activities against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit biofilm formation and bacterial growth significantly .

Anticancer Potential

Pyrazolo[1,5-a]pyridines have also been investigated for their anticancer properties. These compounds are believed to act as inhibitors of specific kinases involved in cancer cell proliferation. The anticancer activity is attributed to their ability to interfere with cellular signaling pathways that promote tumor growth. A systematic review noted that pyrazolo derivatives could induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that certain pyrazolo derivatives can inhibit enzymes like acetylcholinesterase and carbonic anhydrase, which are essential in neurological functions and physiological processes . This inhibition is particularly relevant in developing treatments for neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
  • Biofilm Disruption : By interfering with quorum sensing mechanisms in bacteria, it can prevent biofilm formation.
  • Enzymatic Modulation : Its ability to inhibit enzymes like acetylcholinesterase suggests potential applications in treating Alzheimer's disease.

Case Studies

Several case studies have documented the efficacy of pyrazolo derivatives:

  • Antibacterial Study : A study published in Molecules evaluated the antibacterial properties of various pyrazolo derivatives against clinical isolates. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Research : A research article discussed the synthesis and evaluation of new pyrazolo derivatives for their anticancer activity against breast cancer cell lines. The findings indicated significant cytotoxic effects and apoptosis induction in treated cells .
  • Enzyme Inhibition Analysis : Another study focused on the inhibition of acetylcholinesterase by pyrazolo derivatives, revealing promising results for potential applications in neuropharmacology .

Properties

CAS No.

50847-16-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(2,4-dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C11H12N2O/c1-7-5-4-6-13-11(7)10(9(3)14)8(2)12-13/h4-6H,1-3H3

InChI Key

CYJRXKYYVJRBHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=C(C(=N2)C)C(=O)C

Origin of Product

United States

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